

1-Benzyl-3-methyl-2-thiourea CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Benzyl-3-methyl-2-thiourea

Cat. No.: B1271879

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An In-depth Technical Guide to 1-Benzyl-3-methyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Benzyl-3-methyl-2-thiourea**, a molecule of interest within the broader class of thiourea derivatives known for their diverse biological activities. This document covers its fundamental chemical properties, including its CAS number and molecular weight. A detailed, generalized synthesis protocol is presented, alongside a discussion of its potential biological significance, drawing from research on structurally similar compounds. The guide explores potential mechanisms of action, including enzyme inhibition and disruption of cellular signaling pathways, supported by data from related thiourea derivatives. Experimental protocols for assessing biological activity are detailed, and potential signaling pathway interactions are visualized. This guide serves as a foundational resource for researchers and professionals in drug development interested in the potential applications of **1-Benzyl-3-methyl-2-thiourea**.

Chemical and Physical Properties

1-Benzyl-3-methyl-2-thiourea, also known as N-Benzyl-N'-methylthiourea, is a disubstituted thiourea derivative. Its core structure consists of a thiocarbonyl group flanked by a benzylamine

and a methylamine moiety.

Property	Value
CAS Number	2740-94-5
Molecular Formula	C ₉ H ₁₂ N ₂ S
Molecular Weight	180.27 g/mol

Synthesis

A general and effective method for the synthesis of **1-Benzyl-3-methyl-2-thiourea** involves the reaction of benzylamine with methyl isothiocyanate. This nucleophilic addition reaction is characteristic of the formation of disubstituted thioureas.

Experimental Protocol: Synthesis of 1-Benzyl-3-methyl-2-thiourea

This protocol is a generalized procedure based on the known reactivity of amines with isothiocyanates.

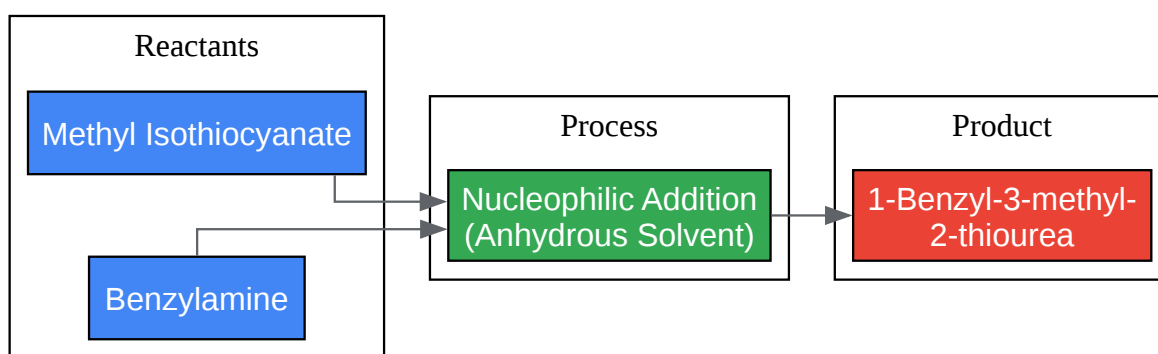
Materials:

- Benzylamine
- Methyl isothiocyanate
- Anhydrous solvent (e.g., benzene, toluene, or a polar aprotic solvent)

Procedure:

- In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
- To this solution, add methyl isothiocyanate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

- After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude product.
- The crude **1-Benzyl-3-methyl-2-thiourea** can be purified by recrystallization from a suitable solvent or by column chromatography.



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Synthesis of **1-Benzyl-3-methyl-2-thiourea**.

Biological Activity and Potential Applications

While specific biological data for **1-Benzyl-3-methyl-2-thiourea** is limited in publicly available literature, the broader class of thiourea derivatives has been extensively studied, revealing a wide range of pharmacological activities. These compounds are recognized for their potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents.^[1] The biological activity is often attributed to the thiourea backbone and the nature of its substituents.

Anticancer Potential

Thiourea derivatives have shown promise as anticancer agents by targeting various molecular pathways involved in cancer progression.^[1] Some derivatives have been found to inhibit the growth of various cancer cell lines.^[1] For instance, certain N-substituted thiourea derivatives have demonstrated cytotoxicity against human lung cancer cell lines, with IC₅₀ values in the

micromolar range.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[2]

A study on a symmetrical 1,3-phenyl bis-thiourea derivative revealed potent cytotoxicity against multiple cancer cell lines at nanomolar concentrations. The mechanism was identified as the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[3] Another area of investigation is the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). Some thiourea derivatives have been shown to inhibit EGFR signaling, which is crucial for the proliferation of certain cancer cells.[2][4]

Table of Cytotoxicity Data for Representative Thiourea Derivatives:

Compound	Cell Line	IC ₅₀ (μM)	Reference
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27)	Human Lung Carcinoma	2.5 - 12.9	[2]
1,3-disubstituted thiourea derivatives	Human Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562)	≤ 10	[5]
Phosphonate thiourea derivatives	Pancreatic, Prostate, and Breast Cancer	3 - 14	[1]
N-phenylpyrazolone-N-benzylthiazole hybrid	Colon Carcinoma (HCT-116)	7.3 ± 0.47	[6]

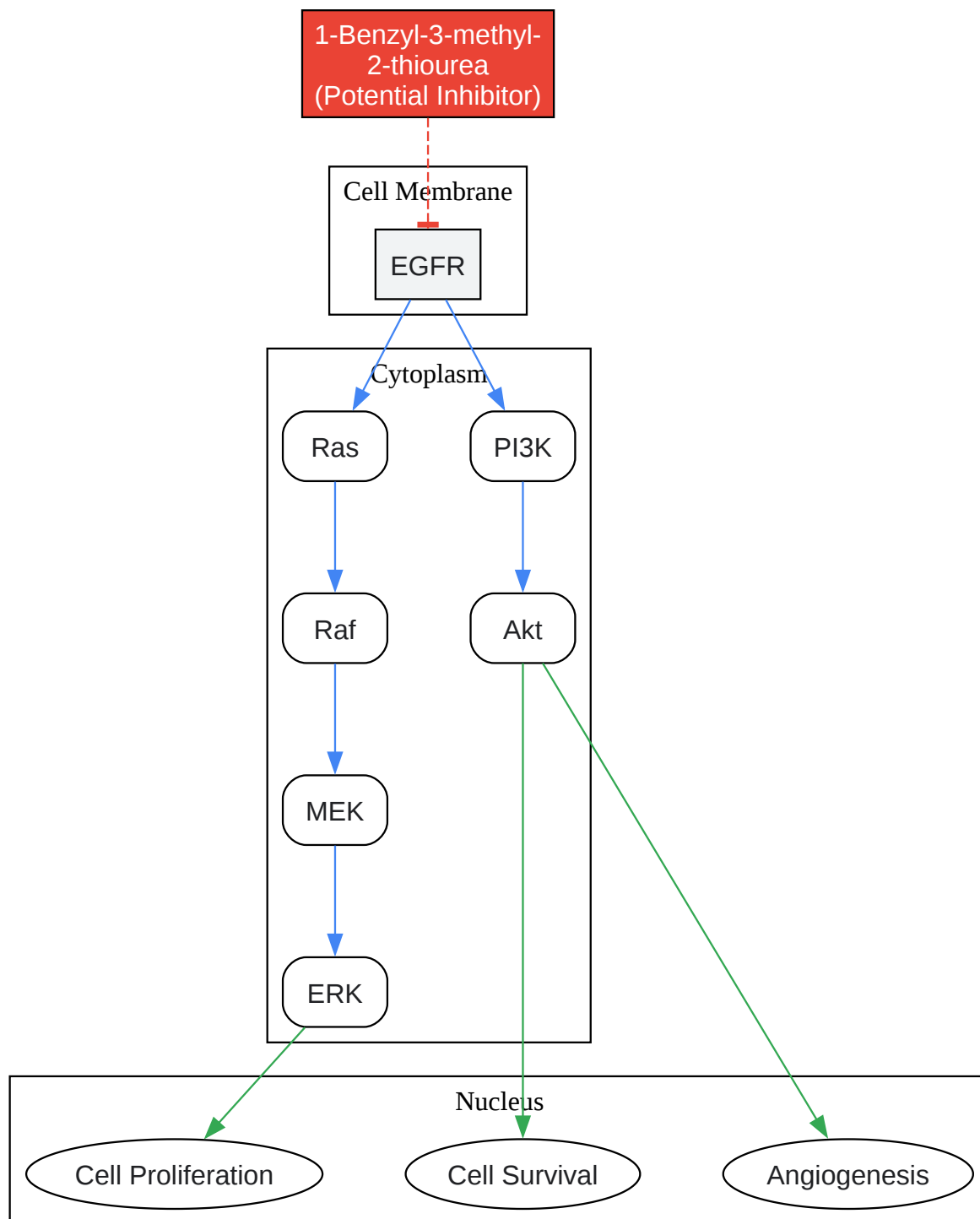
Enzyme Inhibition

Thiourea derivatives are also known to be effective enzyme inhibitors. Their ability to coordinate with metal ions in enzyme active sites is a key aspect of their inhibitory action. This has led to their investigation as inhibitors of urease and other enzymes.

Potential Signaling Pathway Involvement

Based on studies of related compounds, **1-Benzyl-3-methyl-2-thiourea** could potentially interact with several critical cellular signaling pathways implicated in cancer and other diseases.

One of the well-documented targets for thiourea derivatives is the EGFR signaling pathway.^[2]
^[4] Inhibition of EGFR tyrosine kinase activity can block downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are pivotal for cell proliferation, survival, and angiogenesis.



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Potential inhibition of the EGFR signaling pathway.

Conclusion

1-Benzyl-3-methyl-2-thiourea presents an interesting scaffold for further investigation in the field of drug discovery. While direct experimental data on this specific compound is not abundant, the extensive research on the thiourea class of molecules provides a strong rationale for its potential biological activities. The synthetic route is straightforward, allowing for the generation of material for biological screening. Future research should focus on the comprehensive evaluation of its cytotoxic, enzyme inhibitory, and other pharmacological properties to fully elucidate its therapeutic potential. This guide provides a solid starting point for researchers embarking on the study of this and related thiourea derivatives.

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